![molecular formula C14H20N4O3 B2421023 2-(1-(terc-butil)-4-metil-7-oxo-1H-pirazolo[3,4-d]piridazin-6(7H)-il)acetato de etilo CAS No. 1171150-80-3](/img/structure/B2421023.png)
2-(1-(terc-butil)-4-metil-7-oxo-1H-pirazolo[3,4-d]piridazin-6(7H)-il)acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C14H20N4O3 and its molecular weight is 292.339. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure and Composition
- Molecular Formula: C19H28N6O4
- Molecular Weight: 404.5 g/mol
- Structural Features: The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its biological activity, particularly in antitumor and antimicrobial contexts.
Medicinal Chemistry
Ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of pyrazolo[3,4-d]pyridazine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated significant activity against breast cancer (BT-474), cervical cancer (HeLa), and lung cancer (NCI-H460) cells through mechanisms involving apoptosis and tubulin polymerization inhibition .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties . It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The disc diffusion method has shown promising results, suggesting that derivatives can inhibit bacterial growth effectively .
Neuroprotective Effects
There is emerging evidence that pyrazolo[3,4-d]pyridazine derivatives may offer neuroprotective benefits . Some studies suggest that these compounds can modulate neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases .
Molecular Docking Studies
Computational studies have been employed to predict the binding affinity of ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate with various biological targets. Molecular docking analyses have indicated strong interactions with proteins involved in cancer pathways and microbial resistance mechanisms .
Case Study 1: Anticancer Activity
A study published in PMC evaluated a series of substituted pyrazolo compounds for their anticancer properties. The compound showed an IC50 value indicating potent cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead compound for drug development .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, derivatives of ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate were tested against common pathogens. Results indicated that several derivatives exhibited significant inhibition zones in the disc diffusion assay, suggesting their potential as new antimicrobial agents .
Actividad Biológica
Ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyridazine scaffold, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyridazine core. For instance:
- Inhibition of Tropomyosin Receptor Kinases (TRKs) : A study synthesized various pyrazolo derivatives and found that certain compounds exhibited nanomolar inhibitory activities against TRKA, a target implicated in cancer cell proliferation. Compound C03 showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of Km-12 cell lines with an IC50 of 0.304 μM, indicating significant anticancer activity .
- Cell Line Studies : Further evaluations demonstrated that related compounds displayed cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116. The IC50 values ranged from 45 to 97 nM for MCF-7 cells, suggesting that derivatives of the pyrazolo scaffold can effectively inhibit tumor growth .
Anti-inflammatory Effects
In addition to anticancer properties, ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate has been investigated for its anti-inflammatory activity:
- Experimental Models : A study involving Swiss-albino male mice assessed the anti-inflammatory effects of novel pyrazolo derivatives. The results indicated that these compounds could significantly reduce inflammatory markers such as TNF-α and IL-22 in colitis models .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The pyrazolo scaffold interacts with ATP-binding sites in kinases, leading to inhibition of pathways critical for cancer cell survival and proliferation .
- Reduction of Inflammatory Cytokines : The modulation of cytokine expression suggests that these compounds may interfere with signaling pathways involved in inflammation .
Research Findings Summary Table
Propiedades
IUPAC Name |
ethyl 2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-6-21-11(19)8-17-13(20)12-10(9(2)16-17)7-15-18(12)14(3,4)5/h7H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQFHKCMAFPOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.